molecular formula C19H24ClNO2 B1193968 2-Aminoethyl-2,2-diphenylvalerate CAS No. 51706-58-2

2-Aminoethyl-2,2-diphenylvalerate

Cat. No.: B1193968
CAS No.: 51706-58-2
M. Wt: 333.8 g/mol
InChI Key: BVEDXDCXECTUMT-UHFFFAOYSA-N
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Description

2-Aminoethyl-2,2-diphenylvalerate, also known as SKF525-A or Proadifen (IUPAC name: 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloride), is a pharmacological agent primarily recognized as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes . It modulates drug metabolism by inhibiting hepatic microsomal enzymes, thereby altering the distribution, excretion, and pharmacokinetics of co-administered drugs.

Key findings from preclinical studies include:

  • Impact on Drug Distribution: SKF525-A increases plasma and tissue concentrations of sulphacetamide in rats by up to 3-fold when administered 40 minutes prior to the drug. This effect is transient, diminishing within 30 minutes .
  • Mechanism of Action: SKF525-A reduces renal excretion of drugs (e.g., sulphacetamide) and inhibits drug metabolism enzymes, leading to prolonged drug retention in tissues such as liver, muscle, and brain .
  • Pharmacological Applications: It is used experimentally to study drug-drug interactions, metabolic pathways, and enzyme inhibition mechanisms .

Properties

CAS No.

51706-58-2

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

2-aminoethyl 2,2-diphenylpentanoate;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-2-13-19(18(21)22-15-14-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,2,13-15,20H2,1H3;1H

InChI Key

BVEDXDCXECTUMT-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN.Cl

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN.Cl

Other CAS No.

51706-58-2

Synonyms

aminoethyl diphenylpropylacetate
SK and F 26754-A
SKF 26754-A
SKF-26754-A

Origin of Product

United States

Comparison with Similar Compounds

SKF525-A is compared below with structurally or functionally related compounds, focusing on enzyme interactions, metabolic effects, and pharmacological outcomes.

Data Table: Key Comparisons

Compound Target Enzyme/System Effect on Drug Metabolism Key Findings
SKF525-A Broad CYP450 inhibition Inhibits ω-1 and ω-hydroxylase Increases tissue drug concentrations (e.g., sulphacetamide) ; prolongs cyclophosphamide's antileukemic activity by slowing metabolite release .
Phenobarbital CYP450 induction Accelerates enzyme activity Shortens cyclophosphamide's duration by rapid metabolite production/exhaustion .
Metyrapone Selective ω-1 hydroxylase inhibition Inhibits ω-1 only No effect on ω-hydroxylation in human liver microsomes .
7-Benzoflavone CYP450 modulation Stimulates ω-1, inhibits ω Contrasting dual effects depending on substrate .
Clotrimazole CYP450 (e.g., CYP3A4) inhibition Broad-spectrum inhibition Used in antifungal therapy; less specific than SKF525-A in metabolic studies .

Detailed Comparative Analysis

SKF525-A vs. Phenobarbital in Cyclophosphamide Activation
  • SKF525-A : Pretreatment delays cyclophosphamide activation by inhibiting CYP450, resulting in slower release of alkylating metabolites. This extends the drug’s antileukemic activity in mice .
  • Phenobarbital: Induces CYP450 enzymes, accelerating cyclophosphamide activation and metabolite production. However, rapid metabolite depletion shortens therapeutic duration .
Enzyme Inhibition Specificity
  • SKF525-A: Broadly inhibits multiple CYP450 isoforms (e.g., those involved in lauric acid and dimethylaminoazobenzene metabolism) .
  • Metyrapone : Selective for ω-1 hydroxylase, making it a tool for studying substrate-specific pathways .
  • 7-Benzoflavone : Exhibits paradoxical effects, stimulating ω-1 hydroxylase while inhibiting ω-hydroxylation, depending on the substrate .
Impact on Drug Excretion
  • SKF525-A reduces renal excretion of sulphacetamide by 50%, increasing its plasma and tissue retention .
  • In contrast, phenobarbital enhances biliary excretion of certain drugs (e.g., sulphonamides) via enzyme induction .
Toxicological Implications
  • SKF525-A’s inhibition of aryl hydrocarbon hydroxylase (AHH) in human lymphocytes mirrors effects of α-naphthoflavone but is less potent than 3-methylcholanthrene .

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